3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
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Overview
Description
3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is a complex organic compound with a molecular formula of C20H16ClNO4S2 . This compound is part of the thiazolidinone family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves the condensation of 2-chlorobenzylidene and thiazolidinone derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
- 3-((5E)-5-{3-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
Uniqueness
3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the 2-chlorobenzyl group, in particular, influences its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C20H16ClNO4S2 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
3-[(5E)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H16ClNO4S2/c21-15-7-3-1-6-14(15)12-26-16-8-4-2-5-13(16)11-17-19(25)22(20(27)28-17)10-9-18(23)24/h1-8,11H,9-10,12H2,(H,23,24)/b17-11+ |
InChI Key |
XNXVUOIUCNEZEX-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl |
Origin of Product |
United States |
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